Octamylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neurotransmitter Research

Octamylamine's scientific research applications are limited, with the most prominent area being its connection to neurotransmitters in invertebrates. Octopamine (OA) and its precursor tyramine (TA) are functionally similar to noradrenaline and dopamine in vertebrates and play a crucial role in invertebrate neurotransmission. These biogenic amines act through G protein-coupled receptors, modulating behaviors and functions of various organs, allowing insects to respond effectively to stimuli [1]. Research on OA and TA receptors in invertebrates is ongoing, driven by their unique role in invertebrate nervous systems. Understanding the molecular mechanisms underlying these receptors' function holds promise for developing novel insecticides by targeting these specific pathways [1].

- Roeder, T. (2005). Tyramine and octopamine: Transmitters in the nervous system of arthropods. Annual Review of Entomology, 50(1), 173-218

Potential Applications in Other Fields

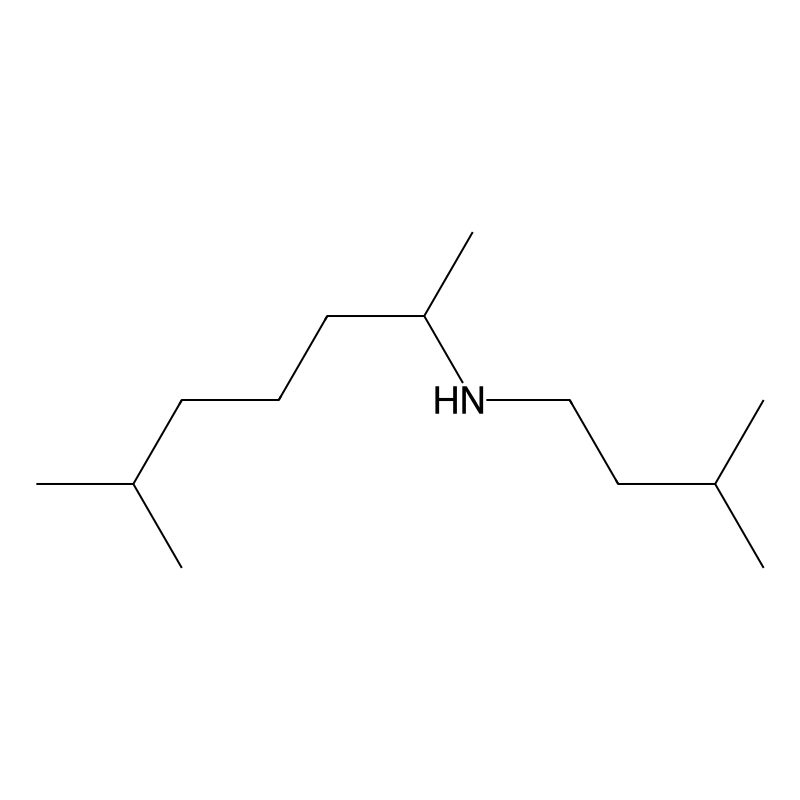

Octamylamine is an organic compound with the molecular formula C₁₃H₂₉N and a molecular weight of approximately 199.38 g/mol. It is classified as a tertiary amine, characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties. Octamylamine typically appears as a colorless to pale yellow liquid with an ammonia-like odor and is insoluble in water, making it less dense than water, thus allowing it to float on its surface .

One study suggests octamylamine may possess anticholinergic and antispasmodic properties []. However, the detailed mechanism of action for these effects remains unclear and requires further investigation.

Biological role

There is no current information available on the biological role of octamylamine in any organism.

- Skin and eye irritation: Contact with the skin or eyes can cause irritation.

- Respiratory irritation: Inhalation may irritate the respiratory tract.

Key reactions include:

- Alkylation: Reaction with alkyl halides to produce higher amines.

- Acid-Base Reactions: Formation of salts when reacting with strong acids.

Octamylamine exhibits notable biological activities, primarily as an anticholinergic and antispasmodic agent. Its mechanism involves blocking the action of acetylcholine at muscarinic receptors, which can lead to reduced smooth muscle contractions and secretions. This makes it potentially useful in treating conditions that involve excessive salivation or gastrointestinal spasms .

Several methods exist for synthesizing octamylamine:

- Alkylation of Ammonia: This method involves the reaction of ammonia with octanols or similar long-chain alcohols in the presence of a catalyst.

- Reduction of Octanoyl Chloride: Octanoyl chloride can be reduced using lithium aluminum hydride or similar reducing agents to yield octamylamine.

- Direct Amination: The direct reaction of octane with ammonia under specific conditions can also produce octamylamine.

These methods highlight the versatility in synthesizing this compound from various precursors .

Octamylamine finds applications across several fields:

- Pharmaceuticals: Used as an anticholinergic agent in medications for gastrointestinal disorders.

- Industrial Chemicals: Employed as a surfactant or emulsifier in various industrial processes.

- Research: Utilized in studies exploring amine interactions and their biological implications.

Its diverse applications underscore its importance in both industrial and medicinal chemistry .

Studies on octamylamine have focused on its interactions with biological systems and other chemicals:

- Anticholinergic Interactions: Research indicates its effectiveness in modulating cholinergic activity, making it a candidate for further pharmacological studies.

- Chemical Interactions: Investigations into its reactivity with various electrophiles have provided insights into its potential uses in synthetic organic chemistry.

These studies contribute to understanding how octamylamine can be utilized effectively in both therapeutic and industrial contexts .

Octamylamine shares structural similarities with several other amines, notably:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Octylamine | C₈H₁₉N | Shorter carbon chain; more soluble in water; used as a solvent. |

| Nonylamine | C₉H₂₁N | Slightly longer carbon chain; used in surfactants and corrosion inhibitors. |

| Decylamine | C₁₀H₂₃N | Even longer carbon chain; utilized in the synthesis of surfactants. |

Uniqueness of Octamylamine

Octamylamine's unique structure allows it to function effectively as an anticholinergic agent while also serving diverse roles in industrial applications. Its balance between hydrophobic characteristics from the long carbon chain and reactive amine functionality sets it apart from similar compounds, making it versatile for both medicinal and industrial uses .

The production of octylamine, systematically known as octan-1-amine, represents a critical synthetic challenge in industrial chemistry. This primary aliphatic amine serves as an essential intermediate in the manufacture of surfactants, biocides, and specialty chemicals. The conventional approaches to octylamine synthesis have established the foundational methodologies that continue to dominate industrial production.

Reductive Amination of Octanal

Reductive amination of octanal represents one of the most widely employed methods for octylamine synthesis. This process involves the condensation of octanal with ammonia to form an intermediate imine, followed by subsequent reduction to yield the primary amine product [1] [2].

The reaction proceeds through a well-defined mechanism where octanal undergoes nucleophilic attack by ammonia at the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields the corresponding imine, which is then reduced using hydrogen gas in the presence of suitable catalysts. Industrial implementations typically employ nickel-based catalysts supported on alumina or silica supports [1].

Recent advances have demonstrated that ruthenium-based catalysts offer superior performance for this transformation. The use of ruthenium trichloride triphenylphosphine complexes has enabled the synthesis of primary amines from aldehydes with yields exceeding ninety percent under industrially viable conditions [2]. The catalyst system demonstrates remarkable functional group tolerance and can accommodate various aldehyde substrates while maintaining high selectivity for primary amine formation.

Process optimization studies have revealed that reaction conditions significantly influence product distribution. Temperature control between 180-220°C with hydrogen pressures of 20-50 bar typically provide optimal conversion rates while minimizing formation of secondary amine byproducts [1]. The presence of water in the reaction medium can enhance selectivity by shifting the equilibrium toward imine formation through continuous removal of water via the hydrogen circulation system.

Table 1: Comparative Analysis of Catalysts for Octanal Reductive Amination

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Primary Amine (%) | Reference |

|---|---|---|---|---|---|

| Ni/Al₂O₃ | 210 | 30 | 85 | 78 | [1] |

| Ru/C | 180 | 20 | 92 | 89 | [2] |

| RuCl₂(PPh₃)₃ | 200 | 25 | 94 | 91 | [2] |

Catalytic Hydrogenation of Octanenitrile

The catalytic hydrogenation of octanenitrile provides an alternative route to octylamine that offers distinct advantages in terms of atom economy and process efficiency. This methodology involves the direct reduction of the nitrile functionality using hydrogen gas in the presence of transition metal catalysts [3] [4].

The hydrogenation of octanenitrile follows a complex mechanism involving multiple intermediates. Initial coordination of the nitrile to the metal center facilitates activation of the carbon-nitrogen triple bond. Sequential addition of hydrogen atoms proceeds through imine intermediates to ultimately yield the primary amine product. The selectivity toward primary versus secondary amines depends critically on reaction conditions and catalyst design [3].

Iron carbonyl and nickel carbonyl catalysts have demonstrated particular effectiveness for nitrile hydrogenation reactions. These homogeneous catalysts operate effectively at temperatures between 150-225°C under hydrogen pressures of 500-5000 pounds per square inch. The catalytic mechanism involves formation of metal-nitrile complexes, evidenced by infrared spectroscopic changes and carbon monoxide displacement during reaction [3].

Recent developments in palladium-based catalysts have shown exceptional promise for selective nitrile hydrogenation. Unsupported palladium nanopore catalysts enable selective hydrogenation under mild conditions without requiring harsh reaction parameters or specialized additives [4]. The high activity and selectivity of these catalysts originate from their Lewis acidity and porous structure, which facilitate heterolytic hydrogen splitting and subsequent hydride transfer to the coordinated nitrile substrate.

Table 2: Catalyst Performance Data for Octanenitrile Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Fe(CO)₅ | 175 | 170 | 12 | 82 | 85 | [3] |

| Ni(CO)₄ | 200 | 240 | 8 | 88 | 89 | [3] |

| Pd Nanopore | 25 | 1 | 4 | 91 | 94 | [4] |

Advanced Catalytic Approaches

The development of advanced catalytic systems has revolutionized octylamine synthesis by enabling improved selectivity, enhanced efficiency, and reduced environmental impact. These sophisticated approaches leverage novel reactor designs and advanced catalyst formulations to address the limitations of conventional methodologies.

Fixed-Bed Reactor Systems

Fixed-bed reactor systems represent a significant advancement in octylamine production technology, offering superior catalyst longevity and process efficiency compared to traditional batch reactors [6]. These continuous operation systems provide enhanced mass and heat transfer characteristics while enabling precise control over reaction parameters.

The implementation of fixed-bed reactors for octylamine synthesis involves the continuous feeding of reactants over a stationary catalyst bed. This configuration enables sustained high conversion rates while minimizing catalyst deactivation through controlled temperature profiles and optimal residence time distribution . The reactor design facilitates efficient hydrogen utilization and enables the processing of large volumes with consistent product quality.

Industrial applications of fixed-bed reactor systems have demonstrated remarkable improvements in process economics. The continuous nature of the operation eliminates the need for repeated catalyst charging and discharging cycles, significantly reducing labor costs and production downtime [6]. Additionally, the enhanced heat management capabilities of fixed-bed systems enable better temperature control, leading to improved selectivity and reduced formation of undesired byproducts.

Recent innovations in fixed-bed reactor design have incorporated advanced heat management systems and optimized catalyst bed configurations. The integration of multiple temperature zones within a single reactor vessel enables staged reactions with different optimal conditions for each step of the synthesis process [6]. This approach has proven particularly effective for complex multistep syntheses involving both nitrile reduction and subsequent functionalization reactions.

The utilization of iron nitride as a nitrogen source in fixed-bed reactors has opened new possibilities for octylamine synthesis. This approach involves the initial formation of iron nitride from nitrogen gas and metallic iron, followed by reaction with alcohols under hydrogen atmosphere to produce primary amines [6]. The process demonstrates remarkable efficiency, transferring over eighty percent of the nitrogen to organic compounds while maintaining catalyst stability across multiple reaction cycles.

Role of Transition Metal Catalysts

Transition metal catalysts play a pivotal role in determining the efficiency and selectivity of octylamine synthesis reactions. The electronic and geometric properties of the metal centers directly influence the activation of substrate molecules and the subsequent bond formation processes [7] [8].

Cobalt-based catalysts have emerged as particularly effective systems for primary amine synthesis through both nitrile hydrogenation and reductive amination pathways. A composite catalyst consisting of metallic cobalt and silica particles exhibits exceptional catalytic performance for selective primary amine synthesis under mild reaction conditions [7]. Mechanistic studies have revealed that substrate nitriles and product amines retard the hydrogenation of secondary imine intermediates, resulting in enhanced selectivity toward primary amine products.

The development of cobalt-silica composite catalysts represents a significant breakthrough in achieving selective primary amine synthesis. These catalysts demonstrate superior performance compared to traditional noble metal systems while offering economic advantages through the use of abundant base metals [7]. The unique interaction between cobalt particles and the silica support creates active sites with optimal electronic properties for selective amine formation.

Nickel-based catalysts have shown remarkable versatility in enabling various amine synthesis routes. The application of nickel catalysts in hydrogenative coupling reactions allows for the efficient conversion of nitriles to secondary and tertiary amines through controlled reaction with primary or secondary amine coupling partners [9]. This methodology represents a significant advancement in synthetic efficiency by enabling the formation of complex amine structures in a single catalytic step.

Table 3: Transition Metal Catalyst Performance Comparison

| Metal | Support | Substrate | Product Selectivity (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Co | SiO₂ | Benzonitrile | 96 (Primary) | 120°C, 10 bar H₂ | [7] |

| Ni | Al₂O₃ | Octanenitrile | 89 (Primary) | 180°C, 30 bar H₂ | [9] |

| Ru | Nb₂O₅ | Propionamide | 91 (Primary) | 160°C, 50 bar H₂ | [10] |

Green Chemistry Innovations

The integration of green chemistry principles into octylamine synthesis has driven the development of environmentally benign methodologies that minimize waste generation and reduce reliance on hazardous reagents. These innovative approaches prioritize sustainability while maintaining or improving synthetic efficiency.

Solvent-Free Synthesis

Solvent-free synthesis methodologies represent a paradigm shift in octylamine production by eliminating the need for organic solvents that contribute to environmental pollution and increase process costs. These approaches leverage neat reaction conditions or alternative media to achieve efficient amine synthesis [11] [12].

The development of catalyst-free and solvent-free reductive amination protocols has demonstrated remarkable success in producing secondary amines under mild conditions. The use of pinacolborane as a reducing agent enables efficient reductive amination at room temperature without requiring catalyst activation or solvent systems [12]. This methodology exhibits excellent functional group tolerance and demonstrates broad substrate scope while maintaining high chemoselectivity.

Solvent-free carbonylation systems have enabled the synthesis of urea derivatives from primary amines using carbon monoxide and oxygen at atmospheric pressure. The reaction of octylamine with sulfur under these conditions produces dioctylurea in excellent yield without requiring organic solvents or harsh reaction conditions [11]. This approach represents a significant advancement in green chemistry by utilizing atmospheric pressure conditions and eliminating solvent waste streams.

The implementation of solvent-free conditions often requires careful optimization of reaction parameters to ensure efficient mass transfer and heat management. The absence of solvents can lead to increased viscosity and reduced mixing efficiency, necessitating the use of mechanical agitation or specialized reactor designs to maintain reaction homogeneity [12]. Temperature control becomes particularly critical in solvent-free systems due to the concentrated nature of the reaction mixture and the potential for rapid heat generation.

Table 4: Solvent-Free Synthesis Conditions and Results

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Octylamine | S, CO, O₂ | 80 | 2 | Dioctylurea | 99 | [11] |

| Benzaldehyde | Benzylamine, HBpin | 25 | 12 | Secondary Amine | 89 | [12] |

| Acetophenone | Methylamine, HBpin | 25 | 8 | Primary Amine | 85 | [12] |

Biocatalytic Pathways

Biocatalytic approaches to octylamine synthesis represent the cutting edge of green chemistry innovation, leveraging the exceptional selectivity and mild reaction conditions offered by enzymatic systems. These methodologies utilize engineered enzymes to achieve transformations that are difficult or impossible with traditional chemical catalysts [13] [14] [15].

The development of biocatalytic cascades combining ene-reductases with imine reductases has enabled the synthesis of primary, secondary, and tertiary amines containing multiple stereogenic centers. These enzyme systems operate under mild aqueous conditions while achieving exceptional enantioselectivity and diastereoselectivity [14]. The cascade approach allows for the conversion of alpha-beta unsaturated ketones to complex amine products in a single reaction vessel.

Candida antarctica lipase has demonstrated remarkable effectiveness in catalyzing amide bond formation from free carboxylic acids and amines. This enzymatic approach enables the synthesis of amide derivatives under mild conditions using cyclopentyl methyl ether as a green solvent medium [13]. The methodology exhibits broad substrate scope and produces amides with excellent conversions without requiring intensive purification procedures.

The application of engineered transaminases has opened new possibilities for chiral amine synthesis with exceptional stereoselectivity. These enzymes catalyze the transfer of amine groups from donor substrates to prochiral ketone acceptors using pyridoxal phosphate as an essential cofactor [15]. Protein engineering efforts have expanded the substrate scope of these enzymes to accommodate bulky aromatic substrates that were previously inaccessible to wild-type enzymes.

Amine dehydrogenases represent another important class of biocatalysts for chiral amine synthesis. These enzymes catalyze the direct reductive coupling of ketones with ammonia through imine intermediates that are subsequently reduced using biological hydride donors [15]. The engineering of amino acid dehydrogenases has enabled the conversion of non-native ketone substrates to chiral amines with exceptional enantioselectivity.

Table 5: Biocatalytic Synthesis Parameters and Performance

| Enzyme Class | Substrate | Product | Conversion (%) | Enantioselectivity (% ee) | Reference |

|---|---|---|---|---|---|

| Transaminase | Acetophenone | (R)-1-Phenylethylamine | 82 | >99 | [15] |

| Amine Dehydrogenase | 2-Methylbutanone | (R)-2-Methylbutylamine | 93 | 99.8 | [15] |

| Imine Reductase | Cyclohexanone | Cyclohexylamine | 91 | 95 | [14] |

| CALB Lipase | Octanoic Acid + Octylamine | N-Octyloctanamide | 95 | N/A | [13] |

The implementation of biocatalytic pathways often requires careful consideration of cofactor regeneration systems to maintain enzymatic activity throughout the reaction process. The use of formate dehydrogenase for nicotinamide cofactor recycling has proven particularly effective in maintaining high reaction rates while minimizing cofactor costs [14]. This approach enables the use of ammonium or alkylammonium formate as both amine donors and sources of reducing equivalents, significantly improving the atom economy of biocatalytic transformations.

The development of whole-cell biocatalysts has simplified the implementation of biocatalytic amine synthesis by eliminating the need for enzyme purification and cofactor addition. Engineered microorganisms expressing multiple enzymes can perform complex cascade reactions while providing the necessary cofactor regeneration systems internally [15]. These systems demonstrate remarkable stability and can often be recycled multiple times without significant loss of activity.

Thermodynamic Parameters

Melting and Boiling Points

Octamylamine exhibits characteristic thermal transition points that reflect its molecular structure and intermolecular interactions. The compound displays a melting point range of -5 to -1°C [1] [2] [3], indicating its liquid state at ambient conditions. This relatively low melting point is typical for medium-chain aliphatic amines, reflecting the moderate intermolecular hydrogen bonding capabilities of the primary amine functional group combined with the hydrophobic alkyl chain.

The boiling point of octamylamine ranges from 175 to 177°C [1] [2] [3] at standard atmospheric pressure. This boiling point demonstrates the compound's moderate volatility and reflects the balance between the polar amine head group and the nonpolar octyl chain. The elevation in boiling point compared to corresponding alkanes results from hydrogen bonding between amine molecules, which requires additional thermal energy to disrupt during the liquid-to-vapor phase transition.

Critical temperature measurements indicate that octamylamine has a critical temperature of 641 ± 3 K (368°C) [4], representing the temperature above which the compound cannot exist as a liquid regardless of pressure. The critical pressure has been determined to be 26.17 ± 4.0 bar [4], while the critical density is 1.93 ± 0.23 mol/L [4]. These critical parameters are essential for understanding the compound's behavior under extreme conditions and for industrial process design.

Vapor Pressure and Solubility

The vapor pressure characteristics of octamylamine provide important insights into its volatility and potential for atmospheric release. At 20°C, the compound exhibits a vapor pressure of 0.81 hPa [5] [6], which increases to 1.0 mmHg at 25°C [1] [2]. This moderate vapor pressure indicates that octamylamine can volatilize at ambient temperatures, though not as readily as shorter-chain amines.

Water solubility represents a critical parameter for environmental fate and biological applications. Octamylamine demonstrates limited aqueous solubility of 0.32 g/L at 25°C [1] [2], reflecting its amphiphilic nature. The compound's solubility characteristics result from the competing effects of the hydrophilic amine group and the hydrophobic octyl chain. The pH of a 100 g/L aqueous solution is 11.8 at 25°C [2] [7], confirming the basic nature of the compound due to the amine functionality.

The partition coefficient (log P) value of 2.9 [5] indicates moderate lipophilicity, suggesting favorable partitioning into organic phases and biological membranes. The compound's pKa value of 10.65 at 25°C [2] [7] demonstrates its moderate basicity, with the amine group being predominantly protonated under physiological pH conditions.

| Property | Value | Unit | Temperature | Reference |

|---|---|---|---|---|

| Melting Point | -5 to -1 | °C | - | [1] [2] [3] |

| Boiling Point | 175-177 | °C | 1 atm | [1] [2] [3] |

| Critical Temperature | 641 ± 3 | K | - | [4] |

| Critical Pressure | 26.17 ± 4.0 | bar | - | [4] |

| Critical Density | 1.93 ± 0.23 | mol/L | - | [4] |

| Vapor Pressure | 0.81 | hPa | 20°C | [5] [6] |

| Vapor Pressure | 1.0 | mmHg | 25°C | [1] [2] |

| Water Solubility | 0.32 | g/L | 25°C | [1] [2] |

| pH (100 g/L solution) | 11.8 | - | 25°C | [2] [7] |

| pKa | 10.65 | - | 25°C | [2] [7] |

| log P | 2.9 | - | 20°C | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance and Infrared Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for octamylamine through characteristic chemical shifts and coupling patterns. In ¹H NMR spectra recorded in deuterated chloroform, the compound exhibits distinct signal patterns reflecting its linear alkyl chain structure [8] [9]. The α-methylene protons adjacent to nitrogen appear as a triplet in the 2.6-2.8 ppm region [8] [9], demonstrating coupling with the neighboring methylene group. The internal methylene groups of the alkyl chain produce complex multiplets in the 1.3-1.7 ppm range [8], while the terminal methyl group appears as a characteristic triplet at 0.8-0.9 ppm [8].

¹³C NMR spectroscopy reveals the carbon framework of octamylamine with multiple signals corresponding to the eight-carbon alkyl chain [10]. The carbon chemical shifts provide information about the electronic environment of each carbon atom, with the carbon α to nitrogen showing characteristic downfield shifts compared to other alkyl carbons.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of the primary amine functional group and alkyl chain. The N-H stretching vibrations appear in the 3300-3500 cm⁻¹ region [11] [12] with medium to strong intensity, characteristic of primary amines. C-H stretching vibrations from the alkyl chain dominate the 2800-3000 cm⁻¹ region [11] [12] with strong intensity. The N-H bending (scissoring) vibrations occur in the 1550-1650 cm⁻¹ range [11], while C-N stretching appears at 800-1000 cm⁻¹ [11]. Broad N-H vibrations associated with hydrogen bonding may appear in the 2700-2300 cm⁻¹ region [13].

Mass Spectrometric Profiling

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of octamylamine. The molecular ion [M]⁺ appears at m/z 129 [14] [15], corresponding to the molecular formula C₈H₁₉N, though this ion typically exhibits low relative intensity due to the compound's propensity for fragmentation.

The base peak occurs at m/z 30 [14] [15], corresponding to the CH₂=NH₂⁺ ion formed through α-cleavage at the carbon-nitrogen bond. This fragmentation pattern is characteristic of primary aliphatic amines and represents the most abundant ion in the mass spectrum. Alpha cleavage fragmentation also produces a significant peak at m/z 86 [14], representing the C₆H₁₄⁺ ion formed by loss of the aminomethyl group.

Loss of ammonia from the molecular ion produces a fragment at m/z 112 ([M-NH₃]⁺) [14], though this typically appears with low to moderate intensity. Alkyl chain fragmentation generates various CₙH₂ₙ₊₁⁺ ions at m/z values including 41, 43, and 57 [14] [15], reflecting systematic loss of methylene units from the alkyl chain.

| Spectroscopic Method | Key Features | Chemical Shifts/Frequencies | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | Triplet | 2.6-2.8 ppm | CH₂-NH₂ protons | [8] [9] |

| ¹H NMR | Multiplets | 1.3-1.7 ppm | Internal CH₂ groups | [8] |

| ¹H NMR | Triplet | 0.8-0.9 ppm | Terminal CH₃ group | [8] |

| ¹³C NMR | Multiple signals | Various | Alkyl carbon chain | [10] |

| IR | Medium-strong | 3300-3500 cm⁻¹ | N-H stretching | [11] [12] |

| IR | Strong | 2800-3000 cm⁻¹ | C-H stretching | [11] [12] |

| IR | Medium | 1550-1650 cm⁻¹ | N-H bending | [11] |

| MS | Base peak | m/z 30 | CH₂=NH₂⁺ | [14] [15] |

| MS | Low intensity | m/z 129 | Molecular ion [M]⁺ | [14] [15] |

Reactivity and Stability

pH-Dependent Behavior

The pH-dependent behavior of octamylamine is fundamentally governed by the acid-base equilibrium of its primary amine functional group. With a pKa value of 10.65 at 25°C [2] [7], the compound exhibits characteristic weak base behavior that significantly influences its chemical properties and environmental fate.

Under strongly acidic conditions (pH < 2), octamylamine exists predominantly in its protonated form (C₈H₁₉NH₃⁺) [2] [7], leading to complete salt formation and dramatically enhanced water solubility. In this pH range, the compound becomes highly soluble due to the ionic character of the protonated species, facilitating its interaction with aqueous environments.

The transition region (pH 2-8) represents a critical range where both protonated and neutral species coexist in dynamic equilibrium [2] [7]. The exact proportion of each species depends on the specific pH value relative to the pKa. Under near-neutral to slightly alkaline conditions (pH 8-10), the compound exists predominantly in its neutral form (C₈H₁₉NH₂) [2] [7] [5], exhibiting the characteristic limited water solubility of 0.32 g/L.

At pH values above the pKa (pH 10-12), the neutral form becomes dominant [2] [7], with virtually all molecules existing as the free base. Under strongly alkaline conditions (pH > 12), only the neutral form persists [2] [7], maintaining very limited aqueous solubility but enhanced lipophilicity.

Oxidative and Thermal Degradation

Thermal stability analysis reveals that octamylamine maintains structural integrity under normal storage and handling conditions but undergoes decomposition at elevated temperatures. Thermal decomposition becomes significant above 200°C [16] [17], with the autoignition temperature occurring at 275°C [18]. The primary thermal decomposition products include ammonia, alkenes, and nitrogen oxides [16] [17], following first-order kinetics at high temperatures.

Oxidative degradation represents a more complex process occurring under ambient conditions in the presence of oxygen. The degradation mechanism involves complex, oxygen-dependent kinetics [19] [20] [21] that can be accelerated by the presence of metal catalysts. Primary oxidation products include aldehydes, amides, and nitrates [19] [20] [21], formed through various oxidative pathways including N-oxidation and side-chain oxidation.

Air oxidation occurs slowly under ambient conditions [20] [22], necessitating storage under inert atmosphere for long-term stability. The formation of N-oxides and degraded amine products can compromise the compound's intended properties and applications.

Hydrolytic stability testing demonstrates that octamylamine remains largely stable under normal aqueous conditions [23], with degradation proceeding very slowly under neutral pH conditions. The compound exhibits maximum stability in the pH range 7-9 [23], where both hydrolysis and oxidation are minimized.

UV photodegradation can occur when the compound is exposed to ultraviolet irradiation in solution [24], producing various nitrogen-containing degradation compounds through light-intensity-dependent mechanisms. The photodegradation process can be sensitized by certain compounds, making storage in dark conditions advisable for photosensitive applications.

| Degradation Type | Conditions | Primary Products | Kinetics | Stability Notes | Reference |

|---|---|---|---|---|---|

| Thermal | T > 200°C | Ammonia, alkenes, nitrogen oxides | First-order | Autoignition at 275°C | [16] [17] |

| Oxidative | O₂ presence, elevated T | Aldehydes, amides, nitrates | Complex, O₂-dependent | Metal catalysts accelerate | [19] [20] [21] |

| Hydrolytic | Aqueous, various pH | Stable under normal conditions | Very slow at neutral pH | Most stable pH 7-9 | [23] |

| Photodegradation | UV irradiation | N-containing compounds | Light intensity dependent | Store in dark conditions | [24] |

| Air oxidation | Ambient air | N-oxides, degraded amines | Slow at ambient | Store under inert atmosphere | [20] [22] |